molecular formula C6H10Cl2N2S B13457499 rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride

rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B13457499
M. Wt: 213.13 g/mol
InChI Key: LMIXVRIBXZYQNH-ALUAXPQUSA-N
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Description

rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride is a chiral cyclopropane derivative featuring a 1,3-thiazole substituent. However, structural analysis indicates the formula should be C₆H₁₀N₂S·2HCl (calculated molecular weight: ~213.92 g/mol), highlighting inconsistencies in available data. The compound is cataloged for use in synthetic chemistry and pharmacological research, with applications as an intermediate in drug discovery .

Properties

Molecular Formula

C6H10Cl2N2S

Molecular Weight

213.13 g/mol

IUPAC Name

(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C6H8N2S.2ClH/c7-5-1-4(5)6-2-9-3-8-6;;/h2-5H,1,7H2;2*1H/t4-,5-;;/m1../s1

InChI Key

LMIXVRIBXZYQNH-ALUAXPQUSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CSC=N2.Cl.Cl

Canonical SMILES

C1C(C1N)C2=CSC=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride
Molecular Formula C6H10Cl2N2S
Molecular Weight 213.13 g/mol
IUPAC Name (1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride
CAS Number 2866323-26-2 (synonym)
PubChem CID 165994427
SMILES C1C@HC2=CSC=N2.Cl.Cl
InChI InChI=1S/C6H8N2S.2ClH/c7-5-1-4(5)6-2-9-3-8-6;;/h2-5H,1,7H2;2*1H/t4-,5-;;/m1../s1

This compound is a racemic mixture of the (1R,2R) stereoisomer and exists as a dihydrochloride salt, which facilitates handling and enhances aqueous solubility.

Preparation Methods

Detailed Synthetic Route

Step 1: Synthesis of Cyclopropan-1-amine Intermediate

The cyclopropane ring with an amino substituent is commonly prepared via cyclopropanation of an alkene precursor or via reductive amination of cyclopropanecarbaldehyde derivatives. For example, reductive amination of cyclopropanecarbaldehyde with ammonia or amine sources followed by protection/deprotection steps is a standard approach.

Step 3: Formation of Dihydrochloride Salt

The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate. This step improves the compound's stability and crystallinity, facilitating isolation and purification.

Representative Synthetic Procedure (Literature Example)

  • Protection of amine groups with trichloroethoxycarbonyl (Troc) or Boc groups to prevent side reactions.
  • Cyclopropanation via Corey–Chaykovsky reaction or other cyclopropane-forming methods.
  • Deprotection of protecting groups under acidic conditions.
  • Reductive amination with cyclopropane aldehyde to install the cyclopropylamine moiety.
  • Final salt formation with hydrochloric acid to yield the dihydrochloride salt.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Amine protection Troc-Cl, Et3N, THF, room temperature, overnight 66 Formation of protected intermediate
Cyclopropanation Corey–Chaykovsky reaction, THF, 0 °C to RT 65-87 Formation of cyclopropane ring
Reductive amination Cyclopropanecarbaldehyde, NaBH4, NaHCO3, THF/MeOH, 60 °C 70-80 Installation of cyclopropylamine
Deprotection Acidic conditions (HCl or Zn/HCl) Quantitative Removal of protecting groups
Salt formation HCl in ethanol or CPME Quantitative Formation of dihydrochloride salt

Yields vary depending on the scale and purity requirements but generally are moderate to high, supporting practical synthesis for research purposes.

Analytical Characterization

The compound is typically characterized by:

Summary Table of Key Data

Parameter Value / Description
Molecular Formula C6H10Cl2N2S
Molecular Weight 213.13 g/mol
Physical Form Solid (dihydrochloride salt)
Solubility Soluble in water and polar organic solvents
Synthesis Route Cyclopropanation → Functionalization → Salt formation
Typical Yield 65-87% per step
Characterization Methods NMR, MS, HPLC, Elemental analysis

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic substitution reactions, primarily involving its amine group and thiazole ring.

Reaction Type Conditions/Reagents Products Key Features
Amine Alkylation Alkyl halides, K₂CO₃, DMF, 60°CN-alkylated cyclopropane derivativesProtonated amine reacts via SN2 mechanism; regioselectivity influenced by steric effects.
Thiazole Halogenation NBS (N-bromosuccinimide), CHCl₃5-bromo-thiazole derivativesElectrophilic aromatic substitution occurs at the thiazole's 5-position .

Oxidation and Reduction

The thiazole ring and amine moiety undergo redox transformations:

Oxidation

  • Thiazole Sulfur Oxidation :
    Thiazole+H2O2Thiazole sulfoxide\text{Thiazole} + \text{H}_2\text{O}_2 \rightarrow \text{Thiazole sulfoxide}
    Yields sulfoxide derivatives under mild oxidative conditions (30% H₂O₂, AcOH).

  • Amine Oxidation :
    Forms nitroso intermediates using MnO₂, though the cyclopropane ring remains intact .

Reduction

  • Cyclopropane Ring Hydrogenation :
    Cyclopropane+H2Pd/CPropane derivative\text{Cyclopropane} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Propane derivative}
    Requires high-pressure H₂ (50 atm) and Pd/C catalysis .

Condensation Reactions

The primary amine group engages in condensation with carbonyl compounds:

Reagent Conditions Product Application
Aldehydes/KetonesEtOH, reflux, 12 hSchiff basesIntermediate for metal-organic frameworks .
IsocyanatesTHF, 0°C → rtUrea derivativesBioactive compound synthesis .

Example Reaction :
Amine+RCHORCH=N-cyclopropane-thiazole\text{Amine} + \text{RCHO} \rightarrow \text{RCH=N-cyclopropane-thiazole}

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions:
[C₆H₇N₂S]Cl2C₆H₇N₂S2++2Cl\text{[C₆H₇N₂S]Cl}_2 \rightleftharpoons \text{C₆H₇N₂S}^{2+} + 2\text{Cl}^-

  • pKa Values :

    • Amine group: ~9.2 (free base)

    • Thiazole N: ~2.8 (weakly basic)

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage:

Reagent Mechanism Product Regioselectivity
HBr (gas)Electrophilic addition1,3-dibromoalkaneRing opens at C1–C2 bond .
OzoneOxidative cleavageDicarbonyl compoundsForms two carbonyl groups.

Mechanistic Insight :
Ring-opening often follows a "least motion" pathway due to steric constraints from the thiazole substituent .

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound could be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: It might be investigated as a potential drug candidate or as a precursor for pharmaceuticals.

Industry

    Material Science: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride exerts its effects would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine Dihydrochloride

  • Molecular Formula : C₆H₁₁Cl₂N₃
  • Molecular Weight : 196.08 g/mol
  • Key Differences: Replaces the sulfur-containing thiazole with a nitrogen-rich imidazole ring.
  • Implications : Increased basicity due to imidazole’s aromatic nitrogen, which may influence receptor binding profiles in biological systems .

rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₈ClN
  • Molecular Weight : 175.70 g/mol
  • Key Differences: Substitutes the thiazole with a bulky, non-polar cyclohexyl group.
  • Implications : The cyclohexyl group may enhance blood-brain barrier penetration, making it relevant for central nervous system-targeted drug candidates .

rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine Hydrochloride

  • Molecular Formula : C₁₄H₂₂ClN
  • Molecular Weight : 239.79 g/mol (calculated)
  • Key Differences: Incorporates a tert-butylphenyl group and a methyl substituent on the cyclopropane ring.
  • Implications : Enhanced steric hindrance may stabilize the compound against metabolic degradation, extending its half-life in vivo .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logP (Predicted) Solubility (Water)
Target Compound C₆H₁₀N₂S·2HCl* 193.68 (reported) 1,3-Thiazole 0.8–1.2 Moderate
Imidazole Analogue C₆H₁₁Cl₂N₃ 196.08 1H-Imidazole 0.5–0.9 High
Cyclohexyl Derivative C₉H₁₈ClN 175.70 Cyclohexyl 2.5–3.0 Low
tert-Butylphenyl Derivative C₁₄H₂₂ClN 239.79 (calculated) 4-tert-Butylphenyl 3.0–3.5 Very Low

Biological Activity

Rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C6_6H8_8N2_2S
  • Molecular Weight : 140.21 g/mol
  • CAS Number : 2227742-99-4

The compound features a cyclopropane structure linked to a thiazole moiety, which is known for its diverse biological activities. The unique structural characteristics contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across several domains:

1. Antimicrobial Activity

The thiazole ring is often associated with antibacterial properties. Compounds similar to rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may interact with inflammatory pathways. It could potentially provide therapeutic benefits in conditions characterized by inflammation, such as arthritis and other inflammatory diseases.

3. Neurological Activity

Some derivatives of similar structures have shown promise in modulating neurotransmitter systems. This indicates possible applications in treating neurological disorders such as depression and anxiety.

The specific mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various enzymes and receptors involved in metabolic pathways and physiological responses.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It may act on neurotransmitter receptors or other signaling pathways that regulate physiological functions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine:

Study FocusFindings
Antibacterial ActivityDemonstrated effectiveness against Gram-positive bacteria in vitro.
Anti-inflammatory EffectsShowed potential to reduce inflammation markers in animal models.
Neurotransmitter ModulationIndicated ability to influence serotonin pathways in preliminary tests.

Q & A

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with modified cyclopropane substituents or thiazole replacements (e.g., oxazole). Test in vitro activity (IC₅₀) and correlate with descriptors (Hammett σ, logP) using QSAR software (Schrödinger). Cluster analysis identifies critical structural motifs .

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